2-(Furan-2-YL)-3-hydroxypyridine
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Overview
Description
2-(Furan-2-YL)-3-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyridine ring, with a hydroxyl group attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-YL)-3-hydroxypyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a furan derivative and a pyridine derivative, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of the furan-pyridine bond under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-YL)-3-hydroxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the heterocyclic rings, which provide reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde derivative, while reduction can yield alcohol or amine derivatives .
Scientific Research Applications
2-(Furan-2-YL)-3-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with cellular pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)-3-hydroxypyridine involves its interaction with molecular targets within cells. For instance, as an antimicrobial agent, it can bind to bacterial enzymes, inhibiting their activity and leading to cell death. In cancer research, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-YL)-3-methoxypyridine
- 2-(Furan-2-YL)-3-aminopyridine
- 2-(Furan-2-YL)-3-chloropyridine
Uniqueness
Compared to similar compounds, 2-(Furan-2-YL)-3-hydroxypyridine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(furan-2-yl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-5-10-9(7)8-4-2-6-12-8/h1-6,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQADVVHVFWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449136 |
Source
|
Record name | 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380849-28-5 |
Source
|
Record name | 2-(FURAN-2-YL)-3-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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